molecular formula C7H13NO B1355380 1-Methylpiperidine-2-carbaldehyde CAS No. 41467-01-0

1-Methylpiperidine-2-carbaldehyde

Cat. No. B1355380
CAS RN: 41467-01-0
M. Wt: 127.18 g/mol
InChI Key: HBQKERHWQDYYEM-UHFFFAOYSA-N
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Description

“1-Methylpiperidine-2-carbaldehyde” is a chemical compound with the molecular formula C7H13NO . It is a derivative of piperidine, which is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” consists of seven carbon atoms ©, thirteen hydrogen atoms (H), and one nitrogen atom (N), and one oxygen atom (O) .


Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, are involved in various chemical reactions. These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Supramolecular Chemistry

1-Methylpiperidine-2-carbaldehyde has been utilized in the realm of supramolecular chemistry. A notable application is in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters, demonstrating single-molecule magnetic behavior. This compound serves as a ligand for coordinating paramagnetic transition metal ions, leading to novel magnetic properties and potential applications in materials science (Giannopoulos et al., 2014).

Heterocyclic Chemistry

The compound plays a significant role in the chemistry of heterocyclic compounds. Recent studies have highlighted its use in synthesizing quinoline ring systems and constructing fused or binary quinoline-cord heterocyclic systems, with applications in biological evaluation and synthesis (Hamama et al., 2018).

Structural Elucidation and Pharmaceutical Applications

In pharmaceutical research, this compound has been employed in the structural elucidation of H1 histamine antagonists. The compound's structural analysis in both solution and solid states, including thermal dilapidation studies, contributes to a better understanding of pharmaceutically relevant molecules (Pansuriya et al., 2015).

Corrosion Inhibition

The compound has been investigated as a corrosion inhibitor for mild steel in acidic solutions. Its efficiency in reducing cathodic and anodic reaction rates on metal surfaces highlights its potential for industrial applications in protecting metals against corrosion (Ashhari & Sarabi, 2015).

Photophysical Properties

This compound derivatives have been studied for their unique photophysical properties. Research has delved into their excited state intramolecular proton transfer phenomena, aided by intramolecular hydrogen bonds, which have implications in the development of new photophysical materials and sensors (Yin et al., 2016).

Synthetic Chemistry

The compound is also a key player in synthetic chemistry, particularly in the synthesis of β-lactams. Its dual reactivity has been exploited for the preparation of substances of biological interest, such as α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products (Alcaide & Almendros, 2002).

Future Directions

While specific future directions for “1-Methylpiperidine-2-carbaldehyde” are not mentioned in the literature, piperidine derivatives are a key area of ongoing research in drug discovery . They are being explored for their potential in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, and other treatments .

properties

IUPAC Name

1-methylpiperidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8-5-3-2-4-7(8)6-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQKERHWQDYYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550880
Record name 1-Methylpiperidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41467-01-0
Record name 1-Methylpiperidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethyl sulfoxide (3.3 mL, 46 mmol) was dissolved in 15 mL of dichloromethane in a dry ice bath, followed by dropwise slowly addition of oxalyl chloride (2.6 mL, 31 mmol). After stirring for 45 minutes, a solution of (1-methyl-2-piperidyl)methanol 6a (1 g, 7.74 mmol) in 5 mL of dichloromethane was added dropwise to the solution. The reaction mixture was stirred for 45 minutes, then added with triethylamine (7.2 mL, 52 mmol), and stirred for 10 minutes, then warmed up to room temperature and stirred for 1 hour. The reaction mixture was washed with water (20 mL) and saturated brine (20 mL) successively. The combined organic extracts were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure then the resulting residue was purified by alkaline alumina column chromatography with elution system A to obtain the title compound 1-methylpiperidine-2-carbaldehyde 6b (300 mg, yield 31.0%) as a brown oil, which was directly used in the next step without purification.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
7.2 mL
Type
reactant
Reaction Step Four

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